2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid

Renin inhibition Peptide drug design Structure‑activity relationship

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid (CAS 61172‑71‑2), systematically named propanedioic acid, 2‑[[(1,1‑dimethylethoxy)carbonyl]amino]‑, 1‑methyl ester, is a Boc‑protected aminomalonate half‑ester with molecular formula C₉H₁₅NO₆ and a molecular weight of 233.22 g mol⁻¹. The compound possesses three differentiated functional groups — a Boc‑protected amino group, a free carboxylic acid, and a methyl ester — making it a versatile building block for peptide synthesis and medicinal chemistry.

Molecular Formula C9H15NO6
Molecular Weight 233.22 g/mol
CAS No. 61172-71-2
Cat. No. B1610151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
CAS61172-71-2
Molecular FormulaC9H15NO6
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC
InChIInChI=1S/C9H15NO6/c1-9(2,3)16-8(14)10-5(6(11)12)7(13)15-4/h5H,1-4H3,(H,10,14)(H,11,12)
InChIKeyIWNBSNGOUCJPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid (CAS 61172-71-2) — Sourcing Guide for Boc-Aminomalonate Monomethyl Ester


2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid (CAS 61172‑71‑2), systematically named propanedioic acid, 2‑[[(1,1‑dimethylethoxy)carbonyl]amino]‑, 1‑methyl ester, is a Boc‑protected aminomalonate half‑ester with molecular formula C₉H₁₅NO₆ and a molecular weight of 233.22 g mol⁻¹ . The compound possesses three differentiated functional groups — a Boc‑protected amino group, a free carboxylic acid, and a methyl ester — making it a versatile building block for peptide synthesis and medicinal chemistry . It serves as the key precursor for introducing the aminomalonate ester moiety into renin‑inhibitory peptides and other bioactive molecules where the malonate α‑CH acidity enables post‑assembly modification chemistry that is inaccessible with canonical amino acid derivatives [1].

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid — Why In‑Class Boc‑Protected Amino Acid Half‑Esters Cannot Substitute


Although superficially resembling common Boc‑protected amino acid monomethyl esters such as Boc‑Asp(OMe)‑OH or Boc‑Glu(OMe)‑OH, 2‑((tert‑butoxycarbonyl)amino)‑3‑methoxy‑3‑oxopropanoic acid contains a malonate‑derived backbone that fundamentally differs in both reactivity and biological outcome. The central α‑carbon bears a second carboxyl‑derived substituent (the methyl ester) rather than a simple alkyl side chain, which renders the α‑CH proton acidic enough for mild‑base‑mediated C‑alkylation — a reactivity mode absent in standard amino acid half‑esters [1]. Moreover, when this aminomalonate ester is incorporated into peptide inhibitors, the resulting P2‑substituent confers a distinct pharmacological profile: high renin inhibitory potency (IC₅₀ < 1 nM) coupled with oral antihypertensive activity, whereas the corresponding aspartate and glutamate ester analogs are substantially less active and lack meaningful oral efficacy [2]. Consequently, procurement decisions that treat N‑Boc‑amino acid half‑esters as interchangeable risk undermining both synthetic versatility and downstream biological performance.

Quantitative Differentiation of 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid (CAS 61172‑71‑2) Versus Closest Analogs


Renin Inhibitory Potency: Methyl Aminomalonate‑Derived Inhibitor (IC₅₀ = 0.19 nM) vs. Aspartate Ester Analog (IC₅₀ = 1.40 nM)

In a head‑to‑head comparison within the same renin‑inhibitory peptide scaffold (ACDMH P1‑P1′ isostere), the compound bearing the methyl aminomalonate P2 residue (derived from 61172‑71‑2 after Boc deprotection and coupling) inhibited monkey plasma renin with an IC₅₀ of 0.19 nM, whereas the aspartic acid β‑methyl ester analog (compound 5) exhibited an IC₅₀ of 1.40 nM — a 7.4‑fold loss of potency [1]. The histidine‑derived P2 comparator (compound 15, IC₅₀ = 0.23 nM) was equipotent, but the histidine derivative demonstrated inferior oral antihypertensive efficacy and greater susceptibility to gut proteolysis (see separate evidence items). The glutamic acid γ‑methyl ester analog (compound 6) was markedly weaker, with an IC₅₀ of 27.0 nM (142‑fold less potent than the aminomalonate derivative).

Renin inhibition Peptide drug design Structure‑activity relationship

Oral Antihypertensive Efficacy: Methyl Aminomalonate‑Derived Inhibitor Produces 24 mmHg BP Reduction vs. No Significant Activity for Aspartate Ester Analog

When administered orally at 30 mg kg⁻¹ to high‑renin normotensive monkeys, the methyl aminomalonate‑derived inhibitor (compound 4) produced a maximum fall in mean arterial blood pressure of 24 ± 7 mmHg, comparable to the intravenous benchmark saralasin [1]. In striking contrast, the aspartic acid β‑methyl ester analog (compound 5) elicited only a 3 ± 1 mmHg decrease — statistically indistinguishable from the vehicle control (6 ± 1 mmHg) and indicating negligible oral antihypertensive activity. The histidine analog (compound 15), despite its equipotent in vitro IC₅₀, achieved only 11 ± 1 mmHg blood pressure reduction (54 % less than the aminomalonate derivative), and the glutamate analog (compound 6) produced only weak oral activity (12 ± 0 mmHg) despite its modest in vitro potency. Importantly, compound 4 also outperformed the clinical‑stage renin inhibitors enalkiren, CGP‑38560, and CP‑80794 when directly compared in the same hypertensive monkey model [1].

Oral bioavailability Antihypertensive In vivo pharmacology

Chymotrypsin Proteolytic Susceptibility: Methyl Ester (100 % Degradation at 30 min) vs. Larger Alkyl Esters (≤70 % Degradation)

The methyl aminomalonate ester moiety (derived from 61172‑71‑2) confers a distinct proteolytic lability profile that can be exploited or avoided depending on the therapeutic strategy. When the P3‑P2 amide bond of the methyl ester‑containing inhibitor (compound 4) was subjected to chymotrypsin digestion, 100 % of the parent compound was degraded within 30 minutes [1]. In contrast, the isopropyl ester (compound 8) showed only 70 % degradation, the allyl ester (compound 9) 65 %, and the n‑hexyl ester (compound 10) merely 15 % degradation under identical conditions [1]. This quantitative rank‑order (methyl ≫ isopropyl ≳ allyl ≫ n‑hexyl) directly informs the choice of ester for balancing bioavailability against metabolic stability. The methyl ester, being both the most synthetically accessible (via the target compound 61172‑71‑2) and the most proteolytically labile, is specifically suited for oral delivery strategies where rapid systemic release of the active acid form is desired, and this labile‑nature is corroborated by the rapid epimerization half‑life (t₁/₂ < 2 min at physiological pH) reported for the methyl aminomalonate center [1].

Proteolytic stability Prodrug design Pharmacokinetics

Post‑Assembly C‑Alkylation Capability Enabled by the Aminomalonate α‑Proton

The aminomalonate backbone provides an acidic α‑CH (pKₐ estimated in the range of 13–15 in DMSO for malonate diesters) that is deprotonated by mild bases such as 1 equiv. MeONa or t‑BuOK in THF at room temperature, enabling C‑alkylation of peptide‑incorporated aminomalonate residues with primary alkyl, allyl, and benzyl halides in good to excellent yields [1]. This reactivity is fundamentally absent in peptide‑bound aspartate and glutamate esters, which lack a second carboxyl‑derived activating group on the α‑carbon. In practice, dipeptides and tripeptides containing the aminomalonate moiety (synthesized using 61172‑71‑2 as the building block before or after assembly) were C‑alkylated to generate libraries of epimeric products that retained biological activity [1][2]. The dimethyl ester analog (CAS 61172‑70‑1), by contrast, lacks the free α‑carboxylic acid required for direct peptide coupling, necessitating an additional selective monohydrolysis step that proceeds with only moderate chemoselectivity (typical reported yields ~80–88 %) .

Peptide modification C‑alkylation Late‑stage diversification

Target‑Compound‑Derived Inhibitor Outperforms Aspartic and Glutamic Analogs in Selectivity Against Cathepsin D

Renin (aspartyl protease) inhibitors must discriminate against the closely related lysosomal enzyme cathepsin D to avoid off‑target effects. The methyl aminomalonate‑derived inhibitor (compound 4) exhibited a cathepsin D IC₅₀ of 36 nM, yielding a renin‑to‑cathepsin D selectivity ratio of approximately 190‑fold [1]. While the aspartate ester analog (compound 5) showed a comparable selectivity ratio (~22‑fold, computed from IC₅₀ values of 1.40 nM for renin and 30 nM for cathepsin D), its absolute renin potency was too weak to be therapeutically useful (7.4‑fold less potent than compound 4). The glutamate ester analog (compound 6) gave a selectivity ratio of only ~11‑fold (renin IC₅₀ = 27 nM, cathepsin D IC₅₀ = 310 nM). Thus, the aminomalonate ester uniquely combines sub‑nanomolar renin potency with moderate (nearly 200‑fold) selectivity, a dual requirement that neither the aspartate nor glutamate variants can satisfy simultaneously.

Enzyme selectivity Cathepsin D Off‑target risk

Optimal Scientific and Industrial Deployment Scenarios for 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid (CAS 61172‑71‑2)


Synthesis of Orally Active Renin Inhibitors with Sub‑Nanomolar Potency

Medicinal chemistry teams developing renin‑targeted antihypertensive agents should select 61172‑71‑2 as the preferred building block for the P2 subsite. When coupled to the ACDMH diol isostere at P1‑P1′, the resulting aminomalonate‑ester‑containing peptide inhibitors achieve IC₅₀ values of 0.19 nM against primate renin, oral antihypertensive efficacy of 24 ± 7 mmHg at 30 mg kg⁻¹, and approximately 190‑fold selectivity over cathepsin D — a combination that the aspartate, glutamate, and histidine P2 analogs cannot match simultaneously [1]. This scenario is supported by head‑to‑head in vitro and in vivo data from the Warner‑Lambert renin inhibitor program [1].

Late‑Stage Peptide Diversification via C‑Alkylation of the Aminomalonate Moiety

Peptide chemists requiring post‑assembly functionalization of peptide chains should use 61172‑71‑2 to introduce the aminomalonate residue during solid‑phase or solution‑phase synthesis. The α‑CH of the incorporated aminomalonate half‑ester is deprotonated by mild bases (1 equiv. MeONa or t‑BuOK in THF) and undergoes C‑alkylation with diverse electrophiles (primary alkyl, allyl, benzyl halides), enabling the generation of epimeric peptide libraries from a single precursor [2]. This capability is not available with standard Boc‑Asp(OMe)‑OH or Boc‑Glu(OMe)‑OH, which lack the requisite α‑proton acidity and cannot serve as post‑coupling alkylation sites [2].

Prodrug Design Exploiting Methyl Ester Proteolytic Lability

Formulation scientists designing orally administered peptide‑based prodrugs should use 61172‑71‑2 to install the methyl aminomalonate ester, which undergoes rapid chymotrypsin‑mediated cleavage (100 % degradation in 30 min) to release the active carboxylic acid in vivo [1]. This intrinsic lability, together with rapid epimerization (t₁/₂ < 2 min at physiological pH) that prevents accumulation of a single inactive stereoisomer, provides a built‑in activation mechanism that bulkier esters (isopropyl, allyl, n‑hexyl) do not support to the same extent [1].

Avoidance of Symmetric Diester Hydrolysis Pitfalls in Aminomalonate Chemistry

Process chemistry groups scaling up aminomalonate‑based intermediates should procure 61172‑71‑2 directly rather than attempting selective monohydrolysis of the corresponding dimethyl ester (CAS 61172‑70‑1). The prefabricated half‑ester eliminates the chemoselectivity challenge of discriminating between two electronically similar ester groups, a step that typically proceeds in ~80–88 % yield under carefully controlled conditions . By bypassing this low‑yielding and analytically demanding hydrolysis step, teams reduce purification burden, improve overall yield, and obtain the correct regioisomer with full confidence .

Quote Request

Request a Quote for 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.